5-Methylquinoline-8-carbonitrile
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Overview
Description
5-Methylquinoline-8-carbonitrile is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of a methyl group at the 5-position and a cyano group at the 8-position of the quinoline ring structure makes this compound unique. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-8-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methyl-2-nitroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and dehydration, can yield this compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 5-Methylquinoline-8-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Methylquinoline-8-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylquinoline-8-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the methyl and cyano substituents.
8-Methylquinoline: Lacks the cyano group at the 8-position.
5-Cyanoquinoline: Lacks the methyl group at the 5-position.
Uniqueness
5-Methylquinoline-8-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C11H8N2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methylquinoline-8-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-4-5-9(7-12)11-10(8)3-2-6-13-11/h2-6H,1H3 |
InChI Key |
ZPXAUQYSMIGJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C#N |
Origin of Product |
United States |
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